molecular formula C15H12O2 B8695772 9(10H)-Anthracenone, 2-methoxy- CAS No. 53604-95-8

9(10H)-Anthracenone, 2-methoxy-

Cat. No. B8695772
Key on ui cas rn: 53604-95-8
M. Wt: 224.25 g/mol
InChI Key: XNWWJPDGBVFOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04790961

Procedure details

A well-stirred mixture of 20 g zinc dust, 2 ml Fehling I solution, and 120 ml of water was added to a suspension of 8 g 2-methoxy-9-anthrone and 200 ml of 10% aqueous sodium hydroxide. The mixture was refluxed for 30 minutes and filtered hot to give a gray solid. The solid was heated on a steam bath and swirled vigorously while 120 ml of conc. hydrochloric acid were added drop by drop over a 40 min. period. A crude, slightly yellow solid was collected on a Buchner funnel, washed with 100 ml water and 50 ml methanol, and then crystallized from benzene twice to give 6.4 g (86%) of plate-like crystals: mp. 182.5°-183.5° C. (lit.* mp 163-165). IR (KBr): 1635, 1480, 1465, 1435, 1345, 1220-1175, 1300-1270, 1025, 950, 880, 800, 740 cm-1. 1H NMR (CDCl3 /TMS): δ8.3 (1 H, s, anthrancenyl meso proton), 8.2 (H, s, anthracenyl meso proton, 7.75-8.05 (3 H, m, oxyanthracenyl protons), 7.05-7.50 (4 H, m, oxyanthracenyl protons), 3.95 (3 H, s, ArOCH3).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ArOCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
catalyst
Reaction Step Five
Name
Quantity
120 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:14]2[CH2:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=O)[C:5]=2[CH:4]=1.[OH-].[Na+].Cl.[K+].[Br-]>[Zn].O>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COC1=CC=2C(C3=CC=CC=C3CC2C=C1)=O
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Four
Name
ArOCH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
20 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
to give a gray solid
TEMPERATURE
Type
TEMPERATURE
Details
The solid was heated on a steam bath
ADDITION
Type
ADDITION
Details
were added drop by drop over a 40 min. period
Duration
40 min
CUSTOM
Type
CUSTOM
Details
A crude, slightly yellow solid was collected on a Buchner funnel
WASH
Type
WASH
Details
washed with 100 ml water and 50 ml methanol
CUSTOM
Type
CUSTOM
Details
crystallized from benzene twice
CUSTOM
Type
CUSTOM
Details
to give 6.4 g (86%) of plate-like crystals

Outcomes

Product
Name
Type
Smiles
COC1=CC2=CC3=CC=CC=C3C=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.